Antiproliferative Activity Against L1210 Leukemia: 5‑Carbamate vs. 6‑Carbamate Regioisomers
In a head‑to‑head series, imidazo[4,5‑b]pyridin‑5‑ylcarbamates (the class to which the target compound belongs) and imidazo[4,5‑c]pyridin‑6‑ylcarbamates were directly compared for inhibition of L1210 cell proliferation and mitotic arrest. The [4,5‑b]‑5‑ylcarbamate series produced distinct mitotic accumulation profiles, while the [4,5‑c]‑6‑ylcarbamate regioisomers showed a different potency rank order [1]. Although individual compound data for the 7‑amino derivative were not publicly disclosed, the study confirms that the position of the carbamate is a critical determinant of antimitotic activity, making the 5‑ylcarbamate substitution pattern a non‑interchangeable design element [1].
| Evidence Dimension | Inhibition of L1210 cell proliferation / mitotic arrest |
|---|---|
| Target Compound Data | Imidazo[4,5‑b]pyridin‑5‑ylcarbamate class: active at micromolar concentrations (exact IC50 values for individual congeners not available for the 7‑amino derivative) |
| Comparator Or Baseline | Imidazo[4,5‑c]pyridin‑6‑ylcarbamate regioisomers |
| Quantified Difference | Distinct mitotic arrest profiles observed; position of carbamate group alters biological outcome |
| Conditions | L1210 lymphoid leukemia cell line; in vitro proliferation assay; mitotic index measurement (J Med Chem 1990) |
Why This Matters
Procurement of a 5‑ylcarbamate scaffold rather than a 6‑ylcarbamate analog is essential for preserving the antimitotic phenotype reported in the Temple 1990 series.
- [1] Temple C Jr. Antimitotic agents: synthesis of imidazo[4,5-c]pyridin-6-ylcarbamates and imidazo[4,5-b]pyridin-5-ylcarbamates. J Med Chem. 1990;33(2):656-661. doi:10.1021/jm00164a030 View Source
